2-(6-Oxo-1H-purin-9(6H)-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(6-oxo-1H-purin-9-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c12-4(13)1-11-3-10-5-6(11)8-2-9-7(5)14/h2-3H,1H2,(H,12,13)(H,8,9,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPMVQVCHTYAII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30978864 | |
| Record name | (6-Hydroxy-9H-purin-9-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30978864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6298-53-9 | |
| Record name | 1,6-Dihydro-6-oxo-9H-purine-9-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6298-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6298-53-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (6-Hydroxy-9H-purin-9-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30978864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 6 Oxo 1h Purin 9 6h Yl Acetic Acid and Its Protected Analogs
Regioselective N9-Alkylation Strategies for Purine (B94841) Nucleobases
A primary challenge in the synthesis of 9-substituted guanine (B1146940) derivatives is the potential for alkylation at other nucleophilic sites, most notably the N7 position, leading to the formation of regioisomeric mixtures. Consequently, the development of regioselective N9-alkylation strategies is paramount.
High-Yielding Routes Utilizing 6-Chloro-2-aminopurine Precursors
A robust and high-yielding synthetic route to N9-carboxymethylated guanine derivatives commences with the readily available starting material, 2-amino-6-chloropurine (B14584). This precursor offers the advantage of having the C6-oxo group masked as a chloro substituent, which can be readily hydrolyzed to the desired oxo functionality in the final steps of the synthesis.
The general synthetic scheme can be outlined as follows:
N9-Alkylation: 2-amino-6-chloropurine is reacted with an ethyl bromoacetate (B1195939) in the presence of a base to yield ethyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate.
N2-Protection: The exocyclic amino group of the product from the first step is protected.
Hydrolysis: The C6-chloro group is hydrolyzed to an oxo group, and the ester of the acetic acid side chain is saponified to afford the final product.
Addressing Challenges in N7/N9 Regioisomeric Control During Synthesis
The alkylation of purine nucleobases frequently yields a mixture of N9 and N7 regioisomers, with the N9 isomer generally being the thermodynamically more stable and desired product. The ratio of these isomers is influenced by several factors, including the nature of the purine substrate, the alkylating agent, the solvent, and the base employed.
The differentiation between the N7 and N9 isomers can be challenging but is critical for ensuring the biological efficacy and specificity of the final compound. Spectroscopic techniques, particularly nuclear magnetic resonance (NMR), are invaluable for this purpose. For instance, in 13C NMR, the chemical shift difference between the C5 and C8 carbons of the purine ring can be a reliable indicator of the site of alkylation. nih.gov Mass spectrometry has also been developed as a rapid method to determine the N9/N7 isomer ratio in reaction mixtures without the need for chromatographic separation. nih.govnih.gov
Strategies to enhance N9 selectivity include the use of bulky substituents at the C6 position of the purine ring, which can sterically hinder the approach of the alkylating agent to the N7 position. researchgate.net Additionally, the choice of protecting groups on the exocyclic amino group can also influence the regiochemical outcome of the alkylation reaction.
Base-Controlled Alkylation and Solvent Effects
The choice of base and solvent plays a pivotal role in controlling the regioselectivity of purine alkylation. The base deprotonates the purine ring, generating an ambident anion with nucleophilic character at both N7 and N9. The nature of the counterion and the solvation of this anion can significantly influence the site of the subsequent alkylation.
In general, polar aprotic solvents like DMF and dimethyl sulfoxide (B87167) (DMSO) are commonly used for these alkylation reactions. The use of a non-nucleophilic, sterically hindered base can favor the formation of the N9 isomer. The reaction conditions, including temperature, can also be optimized to improve the N9/N7 ratio. For instance, in some cases, heating a mixture of N7 and N9 isomers can lead to the conversion of the less stable N7 isomer to the more stable N9 isomer. ub.edu
The following table summarizes the effect of different bases and solvents on the N9/N7 ratio in the alkylation of 2-aminopurine (B61359) derivatives, based on findings from various studies.
| Precursor | Alkylating Agent | Base | Solvent | N9:N7 Ratio | Yield (%) | Reference |
| 2-Amino-6-chloropurine | Cyclopentyl bromide | K2CO3 | DMF | 9:1 | 75 (N9) | mdpi.com |
| 2-Amino-6-chloropurine | Cyclopentyl bromide | DBU | Acetonitrile | 9:1 | 70 (N9) | mdpi.com |
| 2-Amino-6-chloropurine | Methyl iodide | (Bu)4NOH | Acetonitrile | N9 selective | 88 | researchgate.net |
| 6-Chloropurine | Methyl iodide | DBU | Acetonitrile | 1.5:1 | 12 (N9), 8 (N7) | researchgate.net |
| 6-(2-butylimidazol-1-yl)-2-chloropurine | Ethyl iodide | NaH | DMF | Exclusive N9 | - | researchgate.net |
This table is a compilation of data from multiple sources and is intended to be representative of the general trends observed.
Novel Synthetic Routes and Methodological Advancements in Guanine Acetic Acid Preparation
The synthesis of 2-(6-Oxo-1H-purin-9(6H)-yl)acetic acid and its protected analogs is complicated by the multiple nucleophilic sites on the guanine heterocycle, which can lead to a mixture of N9 and N7 alkylated isomers. Consequently, modern synthetic advancements have focused on achieving high regioselectivity for the desired N9-substituted product.
A prevalent strategy to circumvent the issue of isomeric mixtures is the use of purine precursors that favor N9 alkylation. One such approach begins with 2-amino-6-chloropurine. This starting material can be effectively N9-alkylated with an ester of a haloacetic acid, such as tert-butyl bromoacetate. The chloro group at the 6-position can then be hydrolyzed to the corresponding oxo group to yield the target guanine derivative. This multi-step process, while longer, ensures the correct isomeric form of the final product.
To further enhance regioselectivity and to prepare the molecule for subsequent reactions like peptide synthesis, protection of the N2-amino group is often employed. For instance, a high-yielding, five-step synthesis of N-2-Cbz-guanin-9-yl acetic acid has been developed starting from 2-amino-6-chloropurine. This method involves the protection of the N2-amino group, followed by N9-alkylation and subsequent hydrolysis of the chloro and ester groups.
Another innovative route involves the temporary protection of the N7 position to direct alkylation to N9. Guanine derivatives with a 4-nitrobenzyl group at the N7 position have been shown to undergo regioselective N9-alkylation. The N7-protecting group can then be removed under reductive conditions to yield the N9-alkylated guanine. This approach provides excellent control over the regiochemical outcome of the alkylation reaction.
The table below summarizes various synthetic strategies for preparing N9-carboxymethylguanine and its protected analogs, highlighting the starting materials, key reagents, and the primary outcomes of the methodologies.
| Starting Material | Key Reagents | Primary Outcome | Reference |
|---|---|---|---|
| 2-Amino-6-chloropurine | 1. tert-Butyl bromoacetate, 2. Acid hydrolysis | Regioselective synthesis of N9-carboxymethylguanine. | researchgate.net |
| 2-Amino-6-chloropurine | 1. Boc anhydride, 2. Benzyl chloroformate, 3. tert-Butyl acetate, 4. Acid hydrolysis | High-yield synthesis of N2-Cbz-guanin-9-yl acetic acid. | researchgate.net |
| Guanosine (B1672433) | 1. Acylation, 2. 4-Nitrobenzylation (N7), 3. Glycoside hydrolysis, 4. N9-alkylation, 5. Deprotection | Regioselective N9-alkylation via temporary N7 protection. | researchgate.net |
Chemical Transformations and Derivatizations of the Acetic Acid Moiety
The acetic acid functional group of this compound is a key site for chemical modifications, enabling its use as a versatile building block in medicinal chemistry and biotechnology. The primary transformations involve the carboxylic acid, including esterification and amidation (peptide coupling).
Amidation and Peptide Coupling: A significant application of this compound is in the synthesis of peptide nucleic acids, where it forms the backbone of the PNA monomer. The carboxylic acid moiety is coupled with an amino component, typically the N-terminus of a growing peptide chain or another PNA monomer. This amide bond formation is achieved using standard peptide coupling reagents. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net These reagents activate the carboxylic acid, facilitating its reaction with an amine to form a stable amide linkage. The efficiency of these coupling reactions is crucial for the successful solid-phase synthesis of PNA oligomers.
The following table details common derivatizations of the acetic acid moiety of N9-carboxymethylguanine, the reagents used, and the resulting functional group.
| Transformation | Reagents | Resulting Functional Group | Application |
|---|---|---|---|
| Esterification | Alkyl alcohol (e.g., methanol (B129727), tert-butanol) with acid catalyst, or alkyl halides | Alkyl Ester | Protection of carboxylic acid, PNA monomer synthesis |
| Amidation (Peptide Coupling) | Amine, DCC/HOBt, HATU, or other peptide coupling agents | Amide | PNA synthesis, conjugation to other molecules |
Structural Elucidation and Conformational Analysis of N9 Substituted Guanine Acetic Acid Derivatives
X-ray Crystallography for Absolute Configuration and Regioisomer Confirmation
X-ray crystallography provides definitive proof of the molecular structure of 9-CMG in the solid state. This technique confirms that the carboxymethyl group is attached to the N9 position of the guanine (B1146940) ring, unequivocally establishing the compound as the N9 regioisomer. Studies on similar O6-alkylguanine derivatives within DNA duplexes have demonstrated the power of X-ray diffraction in revealing detailed structural information, including base-pairing geometries and conformational changes within a larger molecular assembly. nih.govnih.gov
For instance, crystallographic analysis of DNA containing the related O6-carboxymethylguanine (O6-CMG) lesion shows that the molecule retains a B-form conformation. nih.gov These studies reveal that the carboxymethylated guanine base can form a Watson-Crick-type pair with thymine (B56734) and a reversed wobble pair with cytosine. nih.gov Such detailed structural insights at the atomic level are crucial for understanding how modifications to the guanine base affect molecular interactions.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Z Value | 4 |
Table 1: Representative crystallographic data for a related N-substituted pyridinone acetic acid derivative, illustrating typical parameters obtained from X-ray diffraction analysis. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 9-CMG in solution, providing detailed information about the connectivity and chemical environment of each atom.
¹H and ¹³C NMR Characterization
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide characteristic signals that confirm the structure of 9-CMG. In the ¹H NMR spectrum, a distinctive singlet peak corresponds to the C8 proton of the purine (B94841) ring, while another singlet is observed for the methylene (B1212753) (-CH₂-) protons of the acetic acid group. The exchangeable protons (N1-H and amino -NH₂) also produce signals.
| ¹H NMR | Chemical Shift (δ, ppm) |
| H8 | ~7.8-8.0 |
| CH₂ | ~4.5-4.7 |
| NH₂ | Variable |
| N1-H | Variable |
Table 2: Typical ¹H NMR chemical shift ranges for key protons in N9-substituted guanine derivatives.
| ¹³C NMR | Chemical Shift (δ, ppm) |
| C=O (acid) | ~170-175 |
| C6 (C=O) | ~157-159 |
| C2 | ~154-156 |
| C4 | ~151-153 |
| C8 | ~137-139 |
| C5 | ~116-118 |
| CH₂ | ~45-48 |
Table 3: Typical ¹³C NMR chemical shift ranges for 9-carboxymethylguanine.
Tautomerism Studies via NMR Spectroscopy
Guanine and its derivatives can exist in different tautomeric forms, most commonly the keto and enol forms. researchgate.net For 9-substituted guanines, the keto-amino tautomer is overwhelmingly predominant in solution. nih.govnih.gov While rare tautomers have been proposed to be involved in specific biological processes, numerous experimental studies using techniques like variable-temperature NMR spectroscopy have shown no clear evidence for the presence of significant populations of rare tautomers for 9-substituted guanine bases in solution. nih.govnih.gov The remarkable stability of the canonical keto tautomer is a key feature of guanine chemistry. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to confirm the molecular weight of 9-CMG and to study its fragmentation patterns, which provides additional structural verification. Using soft ionization techniques like electrospray ionization (ESI), the molecular ion peak corresponding to the protonated molecule [M+H]⁺ is readily observed, confirming the elemental composition.
Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns. nih.gov A common fragmentation pathway for 9-CMG involves the cleavage of the bond between the N9 atom and the methylene group, leading to the loss of the carboxymethyl group and the formation of a guanine fragment ion. This provides clear evidence for the identity of both the purine core and the N9-substituent.
| Ion | m/z (expected) | Description |
| [M+H]⁺ | 210.06 | Protonated molecular ion |
| [M-COOH+H]⁺ | 165.06 | Loss of the carboxyl group |
| [GuaH]⁺ | 152.05 | Guanine fragment |
Table 4: Predicted key ions in the positive-ion ESI mass spectrum of 2-(6-Oxo-1H-purin-9(6H)-yl)acetic acid.
Advanced Spectroscopic Techniques for Structural Insights
Other spectroscopic methods, such as Fourier-transform infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy, offer complementary structural information.
FTIR Spectroscopy : This technique is used to identify the functional groups present in the molecule. Characteristic absorption bands would be observed for the N-H stretching of the amine and amide groups, the O-H stretch of the carboxylic acid, C=O stretching for both the amide (C6) and the carboxylic acid, and C-N and C-C bond vibrations within the purine ring system.
UV-Vis Spectroscopy : The purine ring of 9-CMG is a strong chromophore. The UV-Vis spectrum in a given solvent shows characteristic absorption maxima that can be used for quantitative analysis and to study interactions with other molecules. The position of these maxima is sensitive to pH and solvent polarity, reflecting changes in the electronic structure of the molecule.
Computational Chemistry and Molecular Modeling for Conformational Analysis
Computational methods, such as Density Functional Theory (DFT) and other molecular modeling techniques, are invaluable for exploring the conformational landscape of 9-CMG. nih.gov These approaches allow for the calculation of the molecule's minimum energy structure and the exploration of rotational barriers. nih.gov
A key area of conformational flexibility in 9-CMG is the rotation around the N9-CH₂ single bond. Computational modeling can determine the preferred spatial orientation (the torsion angle) of the acetic acid side chain relative to the purine ring. These calculations help identify the most stable conformers and the energy barriers between them. Such studies complement experimental data by providing a dynamic view of the molecule's structure, which is crucial for understanding its interactions in a biological context. nih.gov Theoretical calculations also consistently support the experimental observation that the keto-amino tautomer is the most stable form of N9-substituted guanine. nih.gov
Biochemical and Molecular Investigations of 2 6 Oxo 1h Purin 9 6h Yl Acetic Acid and Its Analogs
Integration into Bio-oligomers: Peptide Nucleic Acid (PNA) Synthesis and Structural Consequences
The integration of modified nucleobases into synthetic bio-oligomers like Peptide Nucleic Acid (PNA) is a significant area of research, offering insights into the fundamental properties of genetic molecules and their potential prebiotic origins. PNA, an analogue of DNA and RNA, possesses a charge-neutral backbone composed of N-(2-aminoethyl)glycine units, to which nucleobases are attached via a methylene (B1212753) carbonyl linker. This structure imparts unique hybridization properties and resistance to enzymatic degradation. The focus here is on the incorporation of 2-(6-Oxo-1H-purin-9(6H)-yl)acetic acid, a guanine (B1146940) analogue, into PNA constructs.
The synthesis of PNA monomers containing guanine and its analogues, such as this compound (also referred to as guanine-N9-acetic acid), is a critical first step for their incorporation into PNA oligomers. One established method for synthesizing guanine-N9-acetic acid involves starting with 2-amino-6-chloropurine (B14584) and reacting it with bromoacetic acid in dry dimethylformamide under a nitrogen atmosphere. pnas.org The resulting product is then hydrolyzed using a strong base, such as 10.5 M NaOH, over an extended period to yield the modified guanine base. pnas.org Purification is typically achieved through acidification to precipitate the product, followed by reversed-phase high-performance liquid chromatography (HPLC) to ensure homogeneity. pnas.org Characterization of the final product is confirmed using techniques like reversed-phase HPLC, UV absorption spectroscopy, and 1H NMR spectroscopy. pnas.org
Once the modified guanine acetic acid monomer is synthesized, it can be incorporated into a PNA backbone using standard solid-phase peptide synthesis techniques. atdbio.com This process involves the sequential coupling of PNA monomers, which are typically protected with Fmoc (9-fluorenylmethoxycarbonyl) groups on the N-terminal amine. atdbio.comnih.gov The carboxylic acid of the incoming monomer is activated, often using a coupling reagent like O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), to facilitate the formation of an amide bond with the free amine of the growing PNA chain on the solid support. atdbio.com To improve coupling efficiency, especially in sequences prone to aggregation, the temperature during the coupling reaction can be elevated. nih.gov After each coupling step, any unreacted amino groups are capped, commonly with acetic anhydride, to prevent the formation of deletion sequences. nih.gov The cycle of deprotection and coupling is repeated until the desired PNA sequence is assembled.
The biophysical properties of PNA oligomers are significantly influenced by their nucleobase composition. PNA is known for its ability to hybridize with high affinity and specificity to complementary DNA and RNA sequences, following Watson-Crick base-pairing rules. umich.edu The incorporation of guanine analogues like this compound is expected to maintain these fundamental pairing properties.
A key parameter in characterizing the stability of PNA-DNA or PNA-RNA duplexes is the melting temperature (Tm), which is the temperature at which half of the duplexes dissociate. The high affinity of PNA for its target sequences generally results in a higher Tm compared to the corresponding DNA-DNA or RNA-DNA duplexes. While specific Tm data for PNA containing this compound is not detailed in the provided search results, the general principles of PNA hybridization suggest that such constructs would form stable duplexes with complementary cytosine-containing DNA or RNA strands. The neutral backbone of PNA minimizes electrostatic repulsion, contributing to this enhanced stability.
Structural studies of PNA duplexes have shown that they can adopt various helical conformations. The flexibility of the N-(2-aminoethyl)glycine backbone allows for conformational adjustments upon binding to DNA or RNA. The precise structural consequences of incorporating this compound would require detailed analysis by techniques such as NMR spectroscopy or X-ray crystallography to determine the impact on helical parameters and local geometry.
The study of PNA and its components has significant implications for theories on the origin of life, particularly the "RNA world" hypothesis. The challenges associated with the prebiotic synthesis and stability of ribose have led some researchers to propose that a simpler genetic molecule, like PNA, may have preceded RNA. pnas.org PNA is considered a promising candidate for a prebiotic genetic material due to the plausible prebiotic synthesis of its components. pnas.org
Research has shown that the backbone of PNA, N-(2-aminoethyl)glycine (AEG), can be produced in electric discharge experiments simulating prebiotic conditions. pnas.org Furthermore, the nucleobase acetic acids, including adenine (B156593) and guanine-N9-acetic acids, can be formed from the polymerization of ammonium (B1175870) cyanide (NH4CN) in the presence of glycine. pnas.org Although the yields from some initial experiments were low, these findings support the potential for the components of PNA to have been present on the early Earth. pnas.org The relative ease of synthesis of the PNA components and the potential for the backbone to polymerize at elevated temperatures reinforce the possibility that PNA could have served as the first genetic material. pnas.org
The ability of PNA to form stable duplexes and act as a template for information transfer is a crucial aspect of its consideration as a prebiotic genetic molecule. Its chemical simplicity and robust hybridization characteristics make it a compelling model for an early system of genetic information storage and transfer before the advent of the more complex and fragile RNA-based systems.
Molecular Interactions with Biological Macromolecules
While the primary focus of research on this compound has been in the context of PNA and prebiotic chemistry, the interaction of purine (B94841) analogues with biological macromolecules is a broad field of study. The structural similarity of this compound to natural purines like guanine suggests that it could potentially interact with enzymes and receptors involved in purine metabolism and signaling.
At present, specific studies detailing the interaction of this compound as a substrate or inhibitor for enzymes within the purine metabolic pathway are not available in the provided search results. Research in this area has more extensively covered isomers and related derivatives. For instance, the analogue 9-(carboxymethyl)guanine has been identified as an inhibitor of purine nucleoside phosphorylase. However, a direct extrapolation of these findings to this compound is not possible without dedicated experimental investigation. Future research could explore whether this compound can be recognized by enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is involved in the purine salvage pathway, or other enzymes that process guanine and its derivatives.
Purine nucleosides, such as adenosine (B11128) and guanosine (B1672433), are not only building blocks for nucleic acids but also important signaling molecules that act through specific purinergic receptors. These signaling pathways regulate a vast array of physiological processes. There is currently a lack of specific research in the provided results on the ability of this compound to modulate these cellular signaling pathways. Investigating whether this compound can act as an agonist or antagonist at purinergic receptors would be a valuable area for future studies to determine its potential biological activities beyond its role as a component of synthetic bio-oligomers.
Development and Application as Molecular Probes for Biochemical Research.
There is currently a lack of publicly available scientific literature detailing the specific development and application of this compound as a molecular probe for biochemical research. While purine analogs are frequently utilized in the design of molecular probes to investigate biological systems, specific studies focusing on this particular hypoxanthine (B114508) derivative are not readily found in current research databases.
Advanced Analytical Methodologies for Characterization and Quantification
High-Performance Liquid Chromatography (HPLC) for Purity, Separation, and Quantification
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of "2-(6-Oxo-1H-purin-9(6H)-yl)acetic acid." It offers high resolution and sensitivity for the separation, identification, and quantification of the compound, making it ideal for purity assessment and quality control.
Detailed Research Findings: Reversed-phase HPLC is the most common modality for the analysis of purine (B94841) derivatives. A C18 column is typically employed, offering excellent separation based on the hydrophobicity of the analytes. The mobile phase often consists of an aqueous buffer, such as phosphate (B84403) or acetate, mixed with an organic modifier like methanol (B129727) or acetonitrile. The acidic nature of the carboxylic acid group in "this compound" means that the pH of the mobile phase can significantly influence its retention time. Acidic conditions (pH 2-4) are generally preferred to suppress the ionization of the carboxyl group, leading to better peak shape and retention.
For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration, and the concentration of the compound in an unknown sample is determined by interpolation from this curve. Purity is assessed by detecting and quantifying any impurities present in the sample. The relative peak area of the main compound compared to the total peak area of all components provides a measure of its purity.
Interactive Data Table: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Value | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for polar and non-polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid ensures an acidic pH to suppress ionization of the analyte. Acetonitrile is a common organic modifier. |
| Gradient | 0-2 min: 5% B2-15 min: 5-30% B15-18 min: 30% B18-20 min: 5% B | A gradient elution allows for the separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm and 275 nm | Purine rings exhibit strong UV absorbance at these wavelengths. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Expected Retention Time | ~ 8.5 min | This is an estimated value based on the polarity of the molecule. |
UV-Visible Spectroscopy for Compound Detection and Concentration Determination
UV-Visible spectroscopy is a fundamental technique for the detection and quantification of "this compound." The purine ring system of the molecule contains conjugated double bonds, which absorb ultraviolet light at specific wavelengths.
Detailed Research Findings: The UV spectrum of "this compound" is expected to be similar to that of its parent compound, guanine (B1146940), and other 9-substituted guanine derivatives. These compounds typically exhibit two main absorption maxima (λmax). The primary absorption band is usually observed in the range of 245-255 nm, with a secondary, often broader, absorption band or shoulder around 270-280 nm. The exact position and intensity of these absorption bands can be influenced by the solvent and the pH of the solution due to the presence of ionizable groups in the molecule.
For concentration determination, the Beer-Lambert law is applied. The absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. A calibration curve of absorbance versus concentration is prepared using standards of known concentration to determine the concentration of an unknown sample.
Interactive Data Table: Expected UV-Visible Spectral Data for this compound
| Parameter | Expected Value | Notes |
| λmax 1 | ~ 252 nm | Primary absorption peak, characteristic of the purine chromophore. |
| λmax 2 (Shoulder) | ~ 275 nm | Secondary absorption, may appear as a shoulder on the primary peak. |
| Solvent | 0.1 M Phosphate Buffer (pH 7.0) | The spectrum can be pH-dependent. |
| Molar Absorptivity (ε) | ~ 12,000 - 14,000 M⁻¹cm⁻¹ at λmax 1 | Estimated based on similar guanine derivatives. |
Hyphenated Techniques (e.g., LC-MS) for Integrated Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This provides a high degree of selectivity and sensitivity for the analysis of "this compound," especially in complex matrices.
Detailed Research Findings: In LC-MS analysis, the compound is first separated by HPLC as described in section 5.1. The eluent from the HPLC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like "this compound." It can be operated in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.
The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion, which confirms the molecular weight of the compound. Further structural information can be obtained through tandem mass spectrometry (MS/MS). In MS/MS, the parent ion is fragmented, and the resulting fragment ions provide a characteristic pattern that can be used for structural elucidation and definitive identification. For "this compound," fragmentation would likely involve the loss of the acetic acid side chain and cleavage of the purine ring.
Interactive Data Table: Plausible LC-MS Parameters and Expected Ions for this compound
| Parameter | Value | Description |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative | ESI is suitable for polar, non-volatile compounds. |
| Expected [M+H]⁺ (Positive Mode) | m/z 210.06 | Corresponds to the protonated molecule (C₇H₇N₅O₃ + H)⁺. |
| Expected [M-H]⁻ (Negative Mode) | m/z 208.04 | Corresponds to the deprotonated molecule (C₇H₇N₅O₃ - H)⁻. |
| Key MS/MS Fragments (from [M+H]⁺) | m/z 152.05m/z 135.05 | Plausible fragments corresponding to the guanine moiety and further fragmentation. |
| Key MS/MS Fragments (from [M-H]⁻) | m/z 164.03 | Plausible fragment corresponding to the loss of CO₂ from the carboxylate. |
Chromatographic and Spectroscopic Methods for Reaction Monitoring and Product Characterization
The synthesis of "this compound," typically involving the N9-alkylation of guanine or a protected guanine derivative, requires careful monitoring to optimize reaction conditions and ensure the desired product is formed. Both chromatographic and spectroscopic techniques are vital for this purpose.
Detailed Research Findings: HPLC is an excellent tool for monitoring the progress of the synthesis. Small aliquots of the reaction mixture can be withdrawn at different time points, quenched, and analyzed by HPLC. This allows for the tracking of the consumption of starting materials and the formation of the product and any byproducts. The separation of the desired N9-substituted product from the often-co-formed N7-substituted isomer is a critical aspect that can be effectively monitored by HPLC.
Spectroscopic methods are used to characterize the final product and confirm its structure. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the position of the acetic acid substituent on the purine ring. The chemical shifts and coupling constants of the protons and carbons in the molecule are unique and can be used to definitively identify the compound. Infrared (IR) spectroscopy can be used to identify the functional groups present, such as the carbonyl groups of the purine ring and the carboxylic acid, and the N-H bonds. Mass spectrometry, as discussed previously, confirms the molecular weight and provides structural information through fragmentation patterns.
Interactive Data Table: Application of Analytical Methods in Reaction Monitoring and Characterization
| Analytical Technique | Application in Synthesis | Information Obtained |
| HPLC | Reaction progress monitoring | - Disappearance of starting materials- Formation of product and byproducts- Isomer ratio (N9 vs. N7 substitution) |
| ¹H NMR Spectroscopy | Final product characterization | - Confirmation of the N9-alkylation by the chemical shift of the H-8 proton- Presence of the acetic acid methylene (B1212753) protons |
| ¹³C NMR Spectroscopy | Final product characterization | - Confirmation of the carbon skeleton- Chemical shifts of carbonyl and carboxylic acid carbons |
| Mass Spectrometry (MS) | Final product characterization | - Molecular weight confirmation- Structural information from fragmentation |
| Infrared (IR) Spectroscopy | Final product characterization | - Presence of C=O, C-N, N-H, and O-H functional groups |
Future Research Directions and Emerging Applications in Chemical Biology
Exploration of Novel Synthetic Pathways for Derivatization and Scaffold Expansion
The development of novel synthetic methodologies is crucial for unlocking the full potential of the 2-(6-Oxo-1H-purin-9(6H)-yl)acetic acid scaffold. Future research will likely focus on innovative strategies for both the derivatization of the existing molecule and the expansion of its core structure.
Recent advances in the synthesis of purine (B94841) derivatives have highlighted several promising avenues. nih.gov Methodologies such as benzoylation, alkylation, halogenation, amination, selenylation, thiolation, and condensation reactions can be adapted to modify the purine core or the acetic acid side chain. researchgate.net For instance, the carboxylic acid group is a prime target for amide bond formation, allowing for the conjugation of various molecules such as amino acids, peptides, or fluorescent probes. This approach has been successfully used to synthesize N-(purin-6-yl)dipeptides with potential antimycobacterial activity.
Furthermore, scaffold hopping and hybridization are powerful strategies for creating novel chemical entities with improved biological activities. rsc.orgnih.gov By replacing or modifying the purine core, researchers can explore new chemical space and potentially discover compounds with enhanced properties. For example, pyridine-annulated analogs of purines have been designed and synthesized as potential apoptotic anticancer agents. rsc.org The application of such strategies to this compound could lead to the discovery of new derivatives with unique biological functions. The use of ultrasound radiation as an energy source has also been shown to accelerate reaction times in the synthesis of bis-purine scaffolds, a technique that could be applied to the derivatization of this compound. nih.gov
A summary of potential derivatization strategies is presented in the table below:
| Strategy | Potential Modification Site | Potential Application |
| Amide Coupling | Acetic acid moiety | Conjugation of biomolecules, fluorescent tags |
| Cross-Coupling Reactions | Purine ring | Introduction of aryl or alkyl groups for SAR studies |
| Nucleophilic Substitution | Purine ring (after activation) | Introduction of various functional groups |
| Scaffold Hopping | Purine core | Generation of novel heterocyclic systems |
Deeper Mechanistic Studies of Molecular Recognition and Biological Function
A deeper understanding of how this compound and its derivatives interact with biological macromolecules is essential for the rational design of new therapeutic agents and research tools. While direct studies on this specific molecule are limited, research on the closely related DNA adduct, O6-carboxymethylguanine (O6-CMG), provides valuable insights.
Studies have shown that O6-CMG is a DNA lesion that can be repaired by the O6-methylguanine-DNA methyltransferase (MGMT) enzyme. rsc.org This suggests that derivatives of this compound could be designed to interact with DNA repair pathways. Future mechanistic studies could explore the potential of these compounds to modulate the activity of MGMT or other DNA repair enzymes, which could have implications for cancer therapy.
Furthermore, the purine scaffold is a well-known privileged structure in medicinal chemistry, capable of interacting with a wide range of biological targets, including kinases, G-protein-coupled receptors, and ion channels. By systematically modifying the structure of this compound, it is possible to develop selective ligands for these targets. High-throughput screening of derivative libraries against various biological targets, coupled with structural biology techniques such as X-ray crystallography and NMR spectroscopy, will be instrumental in elucidating the molecular basis of their biological activity.
Expansion of Applications in Synthetic Biology and Nucleic Acid Engineering
The unique structure of this compound makes it a valuable building block for applications in synthetic biology and nucleic acid engineering. The acetic acid side chain provides a convenient point of attachment for incorporating this modified purine into synthetic oligonucleotides and other nucleic acid constructs.
One of the most promising applications is in the synthesis of Peptide Nucleic Acids (PNAs). A derivative, N2-(isobutyryl)-9-(carboxymethyl)guanine, has been reported as an important moiety for the synthesis of the aeg-PNA backbone. rsc.org PNAs are synthetic analogs of DNA and RNA with a peptide-like backbone, which exhibit enhanced stability and binding affinity to complementary nucleic acids. The incorporation of modified bases like this compound into PNA strands could be used to introduce new functionalities, such as fluorescent labels, cross-linking agents, or catalytic groups.
Moreover, the site-specific incorporation of this modified purine into DNA or RNA oligonucleotides can be used to probe nucleic acid structure and function. For example, the presence of a bulky group at the N9 position can influence the local conformation of the nucleic acid duplex and its interaction with proteins. These modified oligonucleotides could be used as tools to study DNA replication, transcription, and repair processes.
Theoretical Predictions and Experimental Validations of Structure-Function Relationships
Computational modeling and theoretical predictions are becoming increasingly important in guiding the design and optimization of new molecules. In the context of this compound, theoretical studies can provide valuable insights into its structure-function relationships.
Molecular docking and molecular dynamics simulations can be used to predict the binding modes of its derivatives to specific biological targets. These computational approaches can help in prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. For example, quantitative structure-activity relationship (QSAR) studies on related xanthine (B1682287) derivatives have been used to identify key structural features that determine their biological activity. researchgate.net Similar approaches can be applied to a library of this compound derivatives to guide the design of more potent and selective compounds.
Furthermore, quantum mechanics calculations can be employed to understand the electronic properties of the molecule and its reactivity. This information can be used to rationalize its chemical behavior and to design novel synthetic transformations. The experimental validation of these theoretical predictions through synthesis and biological testing is a crucial step in the iterative process of drug design and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
